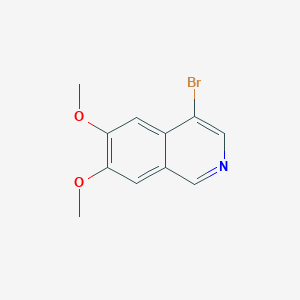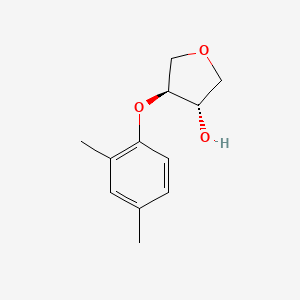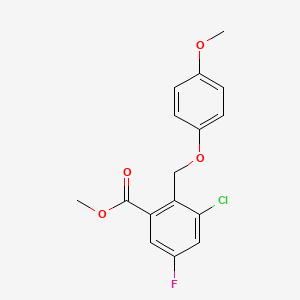
4-Bromo-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6,7-dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxyisoquinoline can be achieved through various methods. One common approach involves the bromination of 6,7-dimethoxyisoquinoline. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile .
Another method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction selectively produces 4-bromoisoquinoline under specific conditions, such as the presence of PdBr2, CuBr2, and LiBr in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-6,7-dimethoxyisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Methyl-6,7-dimethoxyisoquinoline: Contains a methyl group instead of bromine, affecting its chemical properties and uses.
Uniqueness
4-Bromo-6,7-dimethoxyisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
4-bromo-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-3-7-5-13-6-9(12)8(7)4-11(10)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZGZNIUITNTUYSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)


![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)

![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)



